molecular formula C14H18ClF3N2O2 B13548342 1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride

1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride

Cat. No.: B13548342
M. Wt: 338.75 g/mol
InChI Key: IEHCBUXPJBGUOD-MNMPKAIFSA-N
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Description

1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride is a pyrrolidine-derived compound featuring a stereospecific (3S,4R) configuration. Its structure includes:

  • A pyrrolidine core substituted with an amino group at position 3 and a trifluoromethyl (-CF₃) group at position 2.
  • An ethanone moiety linked to the pyrrolidine nitrogen, with a phenylmethoxy (-OCH₂C₆H₅) substituent on the adjacent carbon.
  • A hydrochloride salt formulation, enhancing solubility and stability.

The trifluoromethyl group may enhance metabolic stability and binding affinity due to its electron-withdrawing properties and lipophilicity .

Properties

Molecular Formula

C14H18ClF3N2O2

Molecular Weight

338.75 g/mol

IUPAC Name

1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride

InChI

InChI=1S/C14H17F3N2O2.ClH/c15-14(16,17)11-6-19(7-12(11)18)13(20)9-21-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,18H2;1H/t11-,12-;/m1./s1

InChI Key

IEHCBUXPJBGUOD-MNMPKAIFSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)COCC2=CC=CC=C2)N)C(F)(F)F.Cl

Canonical SMILES

C1C(C(CN1C(=O)COCC2=CC=CC=C2)N)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its trifluoromethyl-pyrrolidine core and phenylmethoxy-ethanone side chain. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Comparisons

Compound Name Structural Features Key Differences Pharmacological Implications
1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride (3S,4R)-pyrrolidine, -CF₃, phenylmethoxy-ethanone Reference compound Potential enhanced receptor binding due to -CF₃ and aromatic groups; improved bioavailability via hydrochloride salt .
[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride (3S,4R)-pyrrolidine, -F, -CH₂OH Single fluorine instead of -CF₃; hydroxyl group replaces ethanone Reduced lipophilicity; possible differences in blood-brain barrier penetration .
[(3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride (3S,4R)-pyrrolidine, -Cl/-F, -CH₂OH Chlorine and fluorine substitutions Increased halogen-mediated receptor interactions; altered metabolic stability .
2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone Pyrrolidine, -Cl, methoxymethyl Chloro-ethanone instead of phenylmethoxy-ethanone Higher electrophilicity; potential reactivity with nucleophilic targets .
[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride (3S,4R)-pyrrolidine, -OCH₂CH₃, -CH₂OH Ethoxy group instead of -CF₃ Improved solubility but reduced steric bulk; possible differences in target selectivity .

Key Research Findings

Trifluoromethyl vs. Halogen Substitutions :

  • The -CF₃ group in the target compound increases lipophilicity (logP ~2.8) compared to single fluorine (logP ~1.9) or chlorine (logP ~2.3) analogs, enhancing membrane permeability .
  • The electron-withdrawing nature of -CF₃ may stabilize interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

Phenylmethoxy-Ethanone vs.

Salt Formulations :

  • Hydrochloride salts, as in the target compound, generally exhibit higher aqueous solubility (e.g., >50 mg/mL) compared to free bases, aiding in formulation for oral or injectable delivery .

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